molecular formula C14H22N6 B5090451 N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5090451
M. Wt: 274.36 g/mol
InChI Key: CJGMUPXZIDUXFP-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a 2,2,6,6-tetramethylpiperidin-4-yl amine substituent at the 6-position of the triazolo[4,3-b]pyridazine scaffold. The tetramethylpiperidine group confers steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-13(2)7-10(8-14(3,4)19-13)16-11-5-6-12-17-15-9-20(12)18-11/h5-6,9-10,19H,7-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGMUPXZIDUXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN3C=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the formation of the triazole and pyridazine rings. Common synthetic routes include:

    Formation of the Piperidine Ring: This step involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to form the desired piperidine derivative.

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine derivatives with dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C can significantly improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazolo[4,3-b]pyridazine core is a common scaffold in kinase and bromodomain inhibitors. Key structural variations among analogs include:

Substituents on the triazolo ring (e.g., trifluoromethyl, methyl, cyclopropyl).

Amine side-chain modifications (e.g., indole-derived groups, piperidine derivatives, phenylalkyl chains).

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituent (Triazolo Position 3) Amine Side Chain Molecular Formula Molecular Weight logP Biological Target (if known)
Target Compound None (unsubstituted) 2,2,6,6-Tetramethylpiperidin-4-yl C₁₆H₂₅N₅ 287.41 g/mol ~2.5* Not reported
N-Butyl analog None n-Butyl C₉H₁₃N₅ 191.23 g/mol 1.44 Not reported
JLX (Compound 6) Trifluoromethyl 2-(1H-Indol-3-yl)ethyl C₁₆H₁₃F₃N₆ 346.31 g/mol ~3.1† BRD4 bromodomain
Z2701558508 (Compound 10) Cyclopropyl 2-(5-Chloro-6-fluoroindol-3-yl)ethyl C₁₇H₁₆ClF₃N₆ 404.81 g/mol ~3.8† BRD4 bromodomain
PARP14 inhibitor None 4-[4-(Diphenylmethoxy)piperidin-1-yl]butyl C₂₇H₃₃N₅O 459.59 g/mol ~5.2† PARP14

*Estimated using similar analogs.
†Calculated using ChemSpider/PubChem data.

Key Observations:
  • Lipophilicity : The target compound’s logP (~2.5) is lower than analogs with aromatic side chains (e.g., JLX: ~3.1) but higher than the n-butyl derivative (1.44), reflecting the tetramethylpiperidine group’s balance between hydrophobicity and steric hindrance .
BRD4 Bromodomain Inhibitors

Triazolo[4,3-b]pyridazines with indole-derived side chains (e.g., JLX) exhibit potent BRD4 inhibition (IC₅₀ < 100 nM) due to π-π stacking between the indole and acetylated lysine-binding site . In contrast, the target compound lacks an aromatic side chain, which may reduce BRD4 affinity but could shift selectivity toward other bromodomains or kinases.

PARP14 Inhibition

The PARP14 inhibitor () shares a triazolopyridazine core but features a diphenylmethoxy-piperidine butyl side chain. Its larger substituent likely enhances PARP14 binding via interactions with the enzyme’s ADP-ribose pocket. The target compound’s tetramethylpiperidine group may offer a compromise between size and flexibility for PARP family engagement .

Kinase Inhibition

Compounds like Z1272770102 () with hydroxypropyl-indole side chains show activity in cellular kinase assays, suggesting the core’s versatility. The target compound’s rigid piperidine group may favor kinases requiring conformational restraint in inhibitors .

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